![molecular formula C13H14N2O7 B13999781 2-Methyl-2-[(4-nitrobenzoyl)amino]pentanedioic acid CAS No. 5442-45-5](/img/structure/B13999781.png)
2-Methyl-2-[(4-nitrobenzoyl)amino]pentanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-[(4-nitrobenzoyl)amino]pentanedioic acid is an organic compound with a complex structure that includes a nitrobenzoyl group and a pentanedioic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-[(4-nitrobenzoyl)amino]pentanedioic acid typically involves the reaction of 2-methylglutaric acid with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-2-[(4-nitrobenzoyl)amino]pentanedioic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce various substituted compounds.
Wissenschaftliche Forschungsanwendungen
2-Methyl-2-[(4-nitrobenzoyl)amino]pentanedioic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Methyl-2-[(4-nitrobenzoyl)amino]pentanedioic acid involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the pentanedioic acid backbone can interact with enzymes and other proteins. These interactions can lead to various biological effects, depending on the context and conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylglutaric acid: A simpler compound with a similar backbone but without the nitrobenzoyl group.
4-Nitrobenzoic acid: Contains the nitrobenzoyl group but lacks the pentanedioic acid backbone.
Uniqueness
2-Methyl-2-[(4-nitrobenzoyl)amino]pentanedioic acid is unique due to its combination of a nitrobenzoyl group and a pentanedioic acid backbone. This combination imparts specific chemical and biological properties that are not found in simpler compounds.
Eigenschaften
CAS-Nummer |
5442-45-5 |
---|---|
Molekularformel |
C13H14N2O7 |
Molekulargewicht |
310.26 g/mol |
IUPAC-Name |
2-methyl-2-[(4-nitrobenzoyl)amino]pentanedioic acid |
InChI |
InChI=1S/C13H14N2O7/c1-13(12(19)20,7-6-10(16)17)14-11(18)8-2-4-9(5-3-8)15(21)22/h2-5H,6-7H2,1H3,(H,14,18)(H,16,17)(H,19,20) |
InChI-Schlüssel |
JPCSDMAVHSDIKO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC(=O)O)(C(=O)O)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.